Home > Products > Screening Compounds P99495 > MPTP hydrochloride
MPTP hydrochloride - 23007-85-4

MPTP hydrochloride

Catalog Number: EVT-254404
CAS Number: 23007-85-4
Molecular Formula: C12H16ClN
Molecular Weight: 209.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MPTP hydrochloride, commonly known as MPTP hydrochloride, is a neurotoxin widely employed in scientific research to induce a Parkinson's disease-like syndrome in animal models. [, , , , , , , , , , , , , , , , , , , , , , , , , ] This compound selectively targets and destroys dopaminergic neurons in the substantia nigra pars compacta, a brain region critical for motor control. [, , , , , , , , , , , , , , , , , , , ] The resulting depletion of dopamine leads to the manifestation of Parkinsonian symptoms in animal models, making MPTP hydrochloride an invaluable tool for investigating the pathogenesis of Parkinson's disease and evaluating potential therapeutic interventions.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

    Compound Description: MPTP is a neurotoxin that selectively targets and destroys dopaminergic neurons in the substantia nigra compacta (SNc), leading to Parkinsonian symptoms. It is metabolized in the brain to MPP+ by the enzyme monoamine oxidase B (MAO-B). [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

    Relevance: MPTP is the free base form of MPTP hydrochloride. It is the active metabolite that directly causes dopaminergic neurotoxicity and is commonly used to induce experimental Parkinsonism in animal models. This makes it highly relevant for understanding the mechanism of action and potential therapies for Parkinson's disease. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

1-Methyl-4-phenylpyridinium (MPP+)

    Compound Description: MPP+ is a toxic metabolite of MPTP, formed in the brain by MAO-B. It is selectively taken up by dopaminergic neurons through the dopamine transporter (DAT). Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death. [, , , , , , , , , ]

    Relevance: MPP+ is the primary toxic metabolite of MPTP hydrochloride. Understanding the mechanism of action of MPP+ is crucial for developing therapies that target MPTP hydrochloride-induced Parkinsonism. Research involving MPP+ helps in identifying neuroprotective agents that could potentially prevent or slow down the progression of Parkinson's disease. [, , , , , , , , , ]

Levodopa (L-Dopa)

    Compound Description: Levodopa is the metabolic precursor to dopamine and is the most effective medication for treating Parkinson's disease. It is often co-administered with carbidopa, a decarboxylase inhibitor, to prevent its peripheral conversion to dopamine. [, , , , , ]

Piribedil

    Compound Description: Piribedil is a dopamine D2/D3 receptor agonist used to treat Parkinson's disease. It is considered a long-acting dopamine agonist compared to levodopa. []

    Relevance: Piribedil is being investigated as a potential alternative to levodopa in the treatment of Parkinson's disease. Comparing its efficacy and side effects to levodopa in the context of MPTP hydrochloride-induced Parkinsonism is crucial for evaluating its potential as a therapeutic agent. []

Ropinirole

    Compound Description: Ropinirole is a non-ergoline dopamine agonist that acts primarily on D2-like receptors. It is used to treat Parkinson's disease and restless leg syndrome. []

    Relevance: Ropinirole is a dopaminergic therapy like Levodopa and Piribedil. Evaluating its efficacy in the MPTP hydrochloride-induced Parkinsonism model provides insights into its potential for managing Parkinson's disease symptoms and whether it offers advantages over traditional Levodopa treatment. []

Classification

MPTP hydrochloride is categorized under the following classifications:

  • Chemical Class: Tetrahydropyridine
  • CAS Number: 23007-85-4
  • PubChem Substance ID: 253660522
  • Reaxys Registry Number: 3707312

MPTP has been extensively studied due to its ability to mimic the effects of Parkinson's disease by selectively destroying dopaminergic neurons in the substantia nigra region of the brain.

Synthesis Analysis

The synthesis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine was first reported in 1947 by Ziering et al. The initial method involved the reaction of phenylmagnesium bromide with 1-methyl-4-piperidinone. This synthetic pathway can be summarized as follows:

  1. Reagents:
    • Phenylmagnesium bromide
    • 1-Methyl-4-piperidinone
  2. Reaction Conditions:
    • The reaction typically requires anhydrous conditions to prevent hydrolysis.
    • The product is isolated through standard workup procedures involving acidification and extraction.
  3. Yield and Purity:
    • The synthesized MPTP hydrochloride can achieve purities exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC) analysis .
Chemical Reactions Analysis

MPTP undergoes significant metabolic transformations in vivo. The primary reaction involves its oxidation by monoamine oxidase B (MAO-B), which converts MPTP into its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+^+). This transformation can be summarized as follows:

  1. Oxidation Reaction:
    MPTP+MAO BMPP++byproducts\text{MPTP}+\text{MAO B}\rightarrow \text{MPP}^++\text{byproducts}
  2. Mechanism of Toxicity:
    • MPP+^+ selectively enters dopaminergic neurons via the dopamine transporter.
    • Once inside the neuron, it inhibits mitochondrial complex I of the electron transport chain, leading to cellular energy depletion and increased oxidative stress, ultimately resulting in neuronal death .
Mechanism of Action

The mechanism by which MPTP induces neurotoxicity involves several critical steps:

  1. Metabolism:
    • Upon administration, MPTP is metabolized by MAO-B into MPP+^+, which is significantly more toxic than its parent compound.
  2. Neuronal Uptake:
    • MPP+^+ is actively taken up by dopaminergic neurons through the dopamine transporter.
  3. Cellular Impact:
    • Inhibition of mitochondrial complex I leads to decreased ATP production.
    • Increased production of reactive oxygen species (ROS) results in oxidative stress and apoptosis in dopaminergic neurons .

This cascade mimics the pathophysiology observed in Parkinson's disease, making MPTP a valuable model for studying the disease's mechanisms and potential treatments.

Physical and Chemical Properties Analysis

Key physical and chemical properties of MPTP hydrochloride include:

PropertyValue
Molecular Weight209.72 g/mol
Melting Point249°C to 254°C
AppearanceWhite to light yellow powder
SolubilitySoluble in water
Storage ConditionsRoom temperature (<15°C recommended)

MPTP hydrochloride is classified as hazardous; it is toxic if swallowed and requires careful handling and disposal .

Applications

MPTP hydrochloride has several scientific applications:

  1. Neurotoxicity Studies:
    • Used extensively in animal models to study Parkinson's disease mechanisms and potential therapeutic interventions.
  2. Pharmacological Research:
    • Investigated for its role in understanding dopaminergic neuron function and neurodegeneration.
  3. Chemical Intermediate:
    • Employed in the synthesis of related compounds for pharmaceutical research .
  4. Potential Therapeutic Insights:
    • Research into protective strategies against MPTP-induced toxicity has implications for developing treatments for Parkinson's disease.
Neurotoxicological Mechanisms of MPTP-HCl-Induced Parkinsonian Pathology

Dopaminergic Neuron Selectivity and Mitochondrial Complex I Inhibition

The selective vulnerability of nigrostriatal dopaminergic neurons to MPTP-HCl stems from the toxin’s structural mimicry of endogenous dopamine precursors. Following metabolic conversion to MPP⁺ (see Section 1.2), this charged pyridinium ion exploits the dopamine transporter (DAT) for neuronal entry, where it preferentially accumulates in mitochondrial matrix compartments [2] [8]. Within mitochondria, MPP⁺ acts as a potent inhibitor of complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain, achieving half-maximal inhibition (IC₅₀) at concentrations as low as 10 nM [6]. This inhibition triggers a tripartite energetic crisis: (1) collapse of the mitochondrial membrane potential (ΔΨm); (2) impaired ATP synthesis (60-80% reduction in striatal ATP within 6 hours post-MPTP); and (3) elevated electron leakage generating superoxide radicals (O₂•⁻) [3] [9]. The resulting bioenergetic failure is quantified by the depletion of striatal dopamine (70-90%) and loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) across species, establishing mitochondrial dysfunction as the cornerstone of MPTP-induced parkinsonism [4] [6].

Metabolic Activation to MPP⁺ via Astrocytic Monoamine Oxidase B

MPTP-HCl’s neurotoxicity is contingent upon its bioactivation to the ultimate toxicant, MPP⁺. This conversion occurs via a two-step oxidation catalyzed predominantly by monoamine oxidase B (MAO-B) within astrocytic cells [2] [3]. The initial oxidation yields the dihydropyridinium intermediate (MPDP⁺), which undergoes spontaneous oxidation to MPP⁺. This metabolic confinement to astrocytes creates a critical spatial dynamic: MPP⁺ is released into the extracellular space via organic cation transporters, enabling its uptake into dopaminergic neurons via presynaptic DAT transporters [3] [5]. Key evidence supporting this mechanism includes:

  • MAO-B dependence: Pretreatment with MAO-B inhibitors (e.g., selegiline) reduces striatal MPP⁺ concentrations by >95% and prevents dopamine depletion [6] [9]
  • Astrocytic specificity: Autoradiography shows >80% of MPTP metabolism occurs in glial fibrillary acidic protein (GFAP)-positive astrocytes [3]
  • Species susceptibility: Mouse strains with higher astrocytic MAO-B expression (e.g., C57BL/6) exhibit 3-fold greater MPP⁺ production and neuronal loss compared to low-expression strains [4]

Table 1: Metabolic Pathway of MPTP to MPP⁺

StepSubstrateProductCatalystCellular Location
1MPTPMPDP⁺MAO-BAstrocyte mitochondria
2MPDP⁺MPP⁺Spontaneous oxidationExtracellular space

Redox-Active Metal Interactions in Oxidative Stress Amplification

MPP⁺-induced mitochondrial dysfunction synergizes with dysregulated iron (Fe) metabolism to amplify oxidative damage. Post-MPTP exposure, the SNpc exhibits a 2.5-fold increase in labile Fe²⁺ pools, catalyzing Fenton/Haber-Weiss reactions that convert H₂O₂ (from mitochondrial superoxide dismutation) into highly reactive hydroxyl radicals (•OH) [3] [10]. This iron dyshomeostasis arises from:

  • Ferritin suppression: MPP⁺ downregulates the iron-storage protein ferritin by 40-60%, increasing bioavailable iron [10]
  • Transferrin receptor upregulation: Enhanced neuronal iron import via transferrin receptor 1 (TfR1) overexpression [3]
  • Redox cycling: MPP⁺ semiquinone radicals reduce Fe³⁺ to Fe²⁺, sustaining catalytic cycles of •OH generation [10]

Consequently, oxidative biomarkers surge: protein carbonylation increases by 70-85% in the striatum, lipid peroxidation (4-HNE) rises 3-fold, and DNA oxidation (8-OHdG) markers double within 72 hours post-MPTP [4] [10]. This oxidative milieu directly damages dopaminergic neurons and propagates glial activation (Section 1.4).

Table 2: Oxidative Stress Markers in MPTP Models

MarkerBaseline LevelPost-MPTP ChangeDetection MethodBiological Significance
Protein carbonyls1.5 nmol/mg protein↑ 85%OxyBlotProtein oxidation
4-HNE5 μM↑ 200%HPLCLipid peroxidation
8-OHdG2 ng/mg DNA↑ 100%ELISADNA oxidation
NitrotyrosineLowDetectableImmunoblotPeroxynitrite formation

Glutamate Excitotoxicity and Dopamine Transporter-Mediated Uptake

MPP⁺ neurotoxicity extends beyond mitochondrial inhibition through two synergistic mechanisms:

  • DAT-mediated concentration: The dopamine transporter acts as a molecular Trojan horse, concentrating MPP⁺ 30-fold within dopaminergic neurons. DAT knockout mice show >95% protection against MPTP toxicity, confirming transporter dependency [2] [9].
  • Excitotoxic amplification: Mitochondrial impairment reduces ATP-dependent glutamate reuptake in astrocytes, increasing extracellular glutamate concentrations by 50-70% [5] [9]. This overactivates NMDA receptors on dopaminergic neurons, triggering Ca²⁺ influx that:
  • Activates calpains and caspases (executioner proteases)
  • Stimulates nitric oxide synthase (iNOS), generating peroxynitrite (ONOO⁻)
  • Induces mitochondrial permeability transition pore (mPTP) opening [5] [9]

Microglial activation serves as a force multiplier: Within 24 hours post-MPTP, MAC-1⁺ microglia increase 8-fold in the SNpc, releasing TNF-α, IL-1β, and superoxide via NADPH oxidase activation [5]. Pharmacological blockade (e.g., minocycline) reduces microglial IL-1β maturation by 75% and dopaminergic cell death by 60%, independent of iNOS inhibition [5] [9]. This establishes microgliosis as a self-sustaining neuroinflammatory cascade that potentiates MPP⁺ toxicity.

Properties

CAS Number

23007-85-4

Product Name

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride

IUPAC Name

1-methyl-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

InChI

InChI=1S/C12H15N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-7H,8-10H2,1H3;1H

InChI Key

KOWJANGMTAZWDT-UHFFFAOYSA-N

SMILES

CN1CCC(=CC1)C2=CC=CC=C2.Cl

Synonyms

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine;NSC 139654

Canonical SMILES

CN1CCC(=CC1)C2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.